1-Methylcyclohexanol

描述

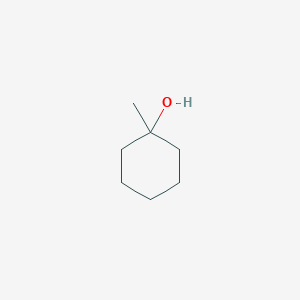

This compound is a tertiary alcohol.

Structure

3D Structure

属性

IUPAC Name |

1-methylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O/c1-7(8)5-3-2-4-6-7/h8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTBOTOBFGSVRMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O | |

| Record name | 1-METHYLCYCLOHEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0293 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00207739 | |

| Record name | 1-Methylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00207739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, WHITE SOLID OR CLEAR COLOURLESS LIQUID. | |

| Record name | 1-Methylcyclohexanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0059693 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-METHYLCYCLOHEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0293 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

155 °C | |

| Record name | 1-METHYLCYCLOHEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0293 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

67 °C | |

| Record name | 1-METHYLCYCLOHEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0293 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Relative density (water = 1): 0.92 | |

| Record name | 1-METHYLCYCLOHEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0293 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

590-67-0 | |

| Record name | 1-Methylcyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=590-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methylcyclohexanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000590670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-METHYLCYCLOHEXANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1247 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00207739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methylcyclohexanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.809 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-METHYLCYCLOHEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0293 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

25 °C | |

| Record name | 1-METHYLCYCLOHEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0293 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Methylcyclohexanol: Chemical Properties, Structure, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, structural information, and key synthetic and reactive protocols for 1-methylcyclohexanol. All quantitative data is presented in easily scannable tables, and detailed experimental methodologies are provided. Visualizations of reaction pathways are included to facilitate a deeper understanding of the chemical transformations.

Chemical Identity and Structure

This compound is a tertiary alcohol characterized by a hydroxyl group and a methyl group attached to the same carbon atom of a cyclohexane ring.[1] This structure imparts specific chemical and physical properties that are valuable in various synthetic applications.

| Identifier | Value |

| IUPAC Name | 1-methylcyclohexan-1-ol[2] |

| CAS Number | 590-67-0[1] |

| Molecular Formula | C₇H₁₄O[3] |

| SMILES String | CC1(O)CCCCC1[1] |

| InChI Key | VTBOTOBFGSVRMA-UHFFFAOYSA-N[1] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. It is a colorless to light yellow liquid or a white solid at room temperature, with a characteristic aromatic and menthol-like odor.[3][4] It is soluble in organic solvents like ethanol, benzene, and chloroform, but insoluble in water.[3]

| Property | Value |

| Molecular Weight | 114.19 g/mol [2] |

| Appearance | Clear colorless to light yellow liquid or white solid[2][4] |

| Melting Point | 24-26 °C[4] |

| Boiling Point | 168 °C at 752 mmHg[4] |

| Density | 0.919 g/mL at 25 °C[4] |

| Flash Point | 67 °C (152.6 °F)[3][5] |

| Refractive Index (n20/D) | 1.4585[4] |

Experimental Protocols

Synthesis of this compound via Grignard Reaction

A common and efficient method for the synthesis of this compound is the Grignard reaction between cyclohexanone and methylmagnesium bromide.[6][7] The nucleophilic methyl group from the Grignard reagent attacks the electrophilic carbonyl carbon of cyclohexanone, followed by an acidic workup to yield the tertiary alcohol.

Experimental Workflow: Grignard Synthesis of this compound

Caption: Logical workflow for the synthesis of this compound.

Detailed Protocol:

-

Preparation of Grignard Reagent (Methylmagnesium Bromide): In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of methyl bromide in anhydrous diethyl ether to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition and, if necessary, by cooling in an ice bath. Once the reaction is complete, the Grignard reagent is ready for use.

-

Reaction with Cyclohexanone: Cool the Grignard reagent solution in an ice bath. Slowly add a solution of cyclohexanone in anhydrous diethyl ether from the dropping funnel with continuous stirring. After the addition is complete, stir the reaction mixture at room temperature for an appropriate time to ensure the completion of the reaction.

-

Workup: Cool the reaction mixture again in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the magnesium alkoxide intermediate.

-

Extraction and Purification: Separate the ether layer and extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, and filter. Remove the solvent by rotary evaporation. The crude this compound can be purified by distillation.

Dehydration of this compound to 1-Methylcyclohexene

This compound can be dehydrated in the presence of a strong acid catalyst, such as sulfuric acid or phosphoric acid, to yield 1-methylcyclohexene as the major product.[1][4] This elimination reaction proceeds via an E1 mechanism.

Signaling Pathway: Acid-Catalyzed Dehydration of this compound

Caption: Mechanism of the acid-catalyzed dehydration of this compound.

Detailed Protocol:

-

Reaction Setup: In a round-bottom flask, place this compound and a few boiling chips.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid or 85% phosphoric acid to the alcohol with swirling.

-

Distillation: Assemble a simple distillation apparatus and heat the mixture. The product, 1-methylcyclohexene, will co-distill with water. Collect the distillate in a receiving flask cooled in an ice bath.

-

Workup: Transfer the distillate to a separatory funnel. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid. Then, wash with brine.

-

Drying and Purification: Separate the organic layer and dry it over anhydrous calcium chloride. Purify the 1-methylcyclohexene by a final simple distillation, collecting the fraction boiling at the appropriate temperature (approximately 110-111 °C).

Safety and Handling

This compound is a flammable solid and liquid.[8][9] It is harmful if swallowed or in contact with skin and may cause skin and eye irritation.[10] It is crucial to handle this chemical in a well-ventilated area, away from heat, sparks, and open flames.[5] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[9]

| Hazard Classification | GHS Pictograms | Hazard Statements |

| Flammable Solid | Flame | H228: Flammable solid[2] |

| Acute Toxicity, Oral | Exclamation Mark | H302: Harmful if swallowed[2] |

| Acute Toxicity, Dermal | Exclamation Mark | H312: Harmful in contact with skin[2] |

| Skin Irritation | Exclamation Mark | H315: Causes skin irritation[10] |

| Eye Irritation | Exclamation Mark | H319: Causes serious eye irritation[10] |

First Aid Measures:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.[5]

-

In case of skin contact: Wash off with soap and plenty of water.[5]

-

If inhaled: Move the person into fresh air.[9]

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water.[9]

In all cases of exposure, seek medical attention.[5][9]

This guide is intended for informational purposes for qualified professionals and does not supersede any safety data sheets or established laboratory safety protocols.

References

- 1. homework.study.com [homework.study.com]

- 2. Consider the following reaction: Cyclohexanone reacts with CH3MgBr (meth.. [askfilo.com]

- 3. benchchem.com [benchchem.com]

- 4. homework.study.com [homework.study.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. homework.study.com [homework.study.com]

- 7. quora.com [quora.com]

- 8. The major product of acid catalysed dehydration of 1 methylcyclohexanol is: [allen.in]

- 9. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 10. homework.study.com [homework.study.com]

Synthesis of 1-Methylcyclohexanol from Cyclohexanone: A Technical Guide

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-methylcyclohexanol from cyclohexanone, a fundamental and widely utilized transformation in organic chemistry. The primary focus of this document is the nucleophilic addition of a methyl group to the carbonyl carbon of cyclohexanone, predominantly achieved through the use of organometallic reagents. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It offers a detailed examination of the reaction mechanisms, experimental protocols, and quantitative data associated with the synthesis. Spectroscopic data for both the reactant and the product are presented to aid in characterization. Furthermore, this guide includes visual representations of the reaction pathway and a general experimental workflow to facilitate a deeper understanding of the process.

Introduction

The synthesis of tertiary alcohols is a cornerstone of organic synthesis, with broad applications in the preparation of pharmaceuticals, fragrances, and other fine chemicals. The conversion of cyclohexanone to this compound serves as a classic example of a nucleophilic addition to a ketone, resulting in the formation of a new carbon-carbon bond and a tertiary alcohol functional group. The most common and efficient method for this transformation is the Grignard reaction, employing methylmagnesium halides.[1][2] An alternative, highly effective method involves the use of organolithium reagents, such as methyllithium.[3][4]

This guide will delve into the specifics of these synthetic routes, providing detailed experimental procedures and a comparative analysis of their efficacy. Quantitative data, including reaction yields and spectroscopic information, are systematically presented.

Reaction Mechanisms

The core of the synthesis lies in the nucleophilic attack of a carbanionic methyl group on the electrophilic carbonyl carbon of cyclohexanone.[5][6]

Grignard Reaction Mechanism

The Grignard reaction proceeds in two key steps:

-

Nucleophilic Addition: The highly polarized carbon-magnesium bond in the Grignard reagent (e.g., methylmagnesium bromide, CH₃MgBr) results in a nucleophilic methyl group. This nucleophile attacks the electrophilic carbonyl carbon of cyclohexanone. The π-bond of the carbonyl group breaks, and the electrons are pushed to the oxygen atom, forming a magnesium alkoxide intermediate.[5][7]

-

Acidic Workup: The subsequent addition of a protic acid (e.g., dilute hydrochloric acid or aqueous ammonium chloride) protonates the alkoxide intermediate to yield the final product, this compound, and a magnesium salt.[5][6]

References

- 1. quora.com [quora.com]

- 2. Grignard Reaction [organic-chemistry.org]

- 3. reddit.com [reddit.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 6. Predict the products formed when cyclohexanone reacts with the fo... | Study Prep in Pearson+ [pearson.com]

- 7. m.youtube.com [m.youtube.com]

Primary Synthetic Pathway: A Three-Step Approach

An In-depth Technical Guide on the Synthesis of 1-Methylcyclohexanol from Cyclohexene

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing this compound starting from cyclohexene. Due to the structural differences between the starting material and the final product, a direct, single-step conversion is not feasible. This document details the necessary multi-step synthetic routes, including in-depth experimental protocols, quantitative data, and mechanistic diagrams to facilitate laboratory application.

The most direct and common method to synthesize this compound from cyclohexene involves a three-step sequence:

-

Hydration of cyclohexene to produce cyclohexanol.

-

Oxidation of cyclohexanol to yield cyclohexanone.

-

Grignard Reaction of cyclohexanone with a methylating agent to form the final product, this compound.[1][2]

This pathway is a foundational example of how to strategically build molecular complexity by sequentially introducing functional groups.

Caption: Overall workflow for the three-step synthesis of this compound from cyclohexene.

Alternative Synthetic Pathway via 1-Methylcyclohexene Intermediate

An alternative approach involves the conversion of cyclohexene to an intermediate, 1-methylcyclohexene, which can then be hydrated to form the target molecule. This route is often employed when 1-methylcyclohexene is readily available or is a desired intermediate for other syntheses. The direct conversion of cyclohexene to 1-methylcyclohexene is not straightforward; however, the hydration of 1-methylcyclohexene to this compound is a key reaction. The two primary methods for this hydration are acid-catalyzed hydration and oxymercuration-demercuration.

Acid-Catalyzed Hydration of 1-Methylcyclohexene

This reaction proceeds via a classic electrophilic addition mechanism, following Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon of the double bond.[3][4][5] The reaction is initiated by the protonation of the alkene to form a stable tertiary carbocation, which is then attacked by water.[6][7][8]

Caption: Mechanism of the acid-catalyzed hydration of 1-methylcyclohexene.

Oxymercuration-Demercuration of 1-Methylcyclohexene

This two-step procedure also results in the Markovnikov addition of water across the double bond to yield this compound.[9][10][11] A key advantage of this method is that it proceeds without the formation of a free carbocation intermediate, thus preventing potential rearrangements.[12] The reaction involves the formation of a mercurinium ion intermediate.[10]

Caption: Experimental workflow for the oxymercuration-demercuration of 1-methylcyclohexene.

Experimental Protocols

Detailed methodologies for the key synthetic steps are provided below.

Protocol 1: Acid-Catalyzed Hydration of Cyclohexene to Cyclohexanol

-

Materials: Cyclohexene, concentrated sulfuric acid (H₂SO₄), water, diethyl ether, saturated sodium bicarbonate solution, anhydrous magnesium sulfate.

-

Procedure:

-

In a round-bottom flask equipped with a stir bar and reflux condenser, add 10 mL of water and cool in an ice bath.

-

Slowly add 10 mL of concentrated H₂SO₄ to the water with constant stirring.

-

Once the acid solution has cooled, add 10 g of cyclohexene dropwise.

-

Remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (2 x 25 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent via rotary evaporation.

-

Purify the crude cyclohexanol by distillation.

-

Protocol 2: Oxidation of Cyclohexanol to Cyclohexanone

-

Materials: Cyclohexanol, pyridinium chlorochromate (PCC), dichloromethane (DCM), silica gel, diethyl ether.

-

Procedure:

-

Suspend 1.5 equivalents of PCC in dichloromethane in a round-bottom flask.

-

Add a solution of 1 equivalent of cyclohexanol in dichloromethane dropwise to the PCC suspension.

-

Stir the mixture at room temperature for 2-3 hours until the reaction is complete (monitored by TLC).

-

Dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel to filter out the chromium salts.

-

Wash the silica gel with additional diethyl ether.

-

Combine the filtrates and remove the solvent under reduced pressure to yield crude cyclohexanone.

-

Purify by distillation.

-

Protocol 3: Grignard Synthesis of this compound from Cyclohexanone[13]

-

Materials: Magnesium turnings, methyl iodide (or methyl bromide), anhydrous diethyl ether, cyclohexanone, saturated ammonium chloride solution, hydrochloric acid (10%).

-

Procedure:

-

Prepare the Grignard reagent: In a flame-dried, three-necked flask equipped with a dropping funnel and condenser, add 1.2 equivalents of magnesium turnings.

-

Add a solution of 1.2 equivalents of methyl iodide in anhydrous diethyl ether dropwise to initiate the reaction.

-

Once the Grignard reagent has formed, cool the flask in an ice bath.

-

Add a solution of 1 equivalent of cyclohexanone in anhydrous diethyl ether dropwise with vigorous stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour.

-

Quench the reaction by slowly adding saturated ammonium chloride solution.

-

Extract the product with diethyl ether (3 x 30 mL).

-

Wash the combined organic layers with 10% HCl, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the product.

-

Purify by distillation or recrystallization.

-

Quantitative Data Summary

The following tables summarize key quantitative data for the described synthetic methods.

Table 1: Comparison of Synthetic Pathways

| Parameter | 3-Step (Hydration-Oxidation-Grignard) | Acid-Catalyzed Hydration (of 1-Methylcyclohexene) | Oxymercuration-Demercuration (of 1-Methylcyclohexene) |

| Starting Material | Cyclohexene | 1-Methylcyclohexene | 1-Methylcyclohexene |

| Key Reagents | H₂SO₄, PCC, CH₃MgBr | H₂SO₄/H₂O | Hg(OAc)₂, NaBH₄ |

| Overall Yield | Moderate (typically 50-70%) | Good (typically 75-90%)[13] | Excellent (typically >90%) |

| Regioselectivity | N/A (alkene is symmetrical) | Markovnikov | Markovnikov[11][14] |

| Rearrangements | Possible in hydration step | Yes, carbocation intermediate[5] | No |

| Advantages | Utilizes simple starting material | Simple, inexpensive reagents | High yield, avoids rearrangements |

| Disadvantages | Multiple steps, moderate yield | Risk of rearrangements, side products | Use of toxic mercury reagents |

Table 2: Physical and Spectroscopic Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₁₄O[15] |

| Molecular Weight | 114.19 g/mol [15][16] |

| CAS Number | 590-67-0[16] |

| Appearance | White solid or clear colorless liquid[15] |

| Boiling Point | 155-168 °C[15][16] |

| Melting Point | 24-26 °C[16] |

| Density | 0.919 g/mL at 25 °C[16] |

| Refractive Index (n20/D) | 1.4585[16] |

| ¹H NMR | Spectral data available in public databases.[17] |

| IR Spectrum | Key peaks include a broad O-H stretch (~3400 cm⁻¹) and C-H stretches (~2900 cm⁻¹).[15][18] |

Conclusion

The synthesis of this compound from cyclohexene is most practically achieved through a three-step process involving hydration, oxidation, and a Grignard reaction. This method provides a reliable route using standard laboratory techniques. For syntheses starting from the 1-methylcyclohexene intermediate, oxymercuration-demercuration offers superior yields and avoids the carbocation rearrangements inherent to acid-catalyzed hydration, though it requires the handling of toxic mercury compounds. The choice of synthetic route will depend on the available starting materials, required purity, and tolerance for specific reagents and reaction conditions.

References

- 1. homework.study.com [homework.study.com]

- 2. quora.com [quora.com]

- 3. Show how you would synthesise the following alcohols from appropriate alk.. [askfilo.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. leah4sci.com [leah4sci.com]

- 6. brainly.com [brainly.com]

- 7. brainly.com [brainly.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Illustrated Glossary of Organic Chemistry - Oxymercuration-demercuration [chem.ucla.edu]

- 10. brainly.in [brainly.in]

- 11. sarthaks.com [sarthaks.com]

- 12. Oxymercuration-demercuration reaction of 1-methylcyclohexene gives(a) tra.. [askfilo.com]

- 13. echemi.com [echemi.com]

- 14. Oxymercuration-demercuration reaction of 1-methy- lcyclohexene gives [tardigrade.in]

- 15. This compound | C7H14O | CID 11550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. 1-甲基环己醇 96% | Sigma-Aldrich [sigmaaldrich.com]

- 17. This compound(590-67-0) 1H NMR [m.chemicalbook.com]

- 18. Cyclohexanol, 1-methyl- [webbook.nist.gov]

An In-depth Technical Guide to the Formation of 1-Methylcyclohexanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the formation of 1-methylcyclohexanol, a key intermediate in the synthesis of fragrances and pharmaceuticals.[1][2] The following sections detail the core mechanisms, present quantitative data from key experiments, and provide detailed experimental protocols.

Core Synthetic Methodologies

The formation of this compound can be achieved through several distinct chemical pathways. The most prominent and widely utilized methods include the Grignard reaction with cyclohexanone, and the hydration of 1-methylcyclohexene via acid catalysis or oxymercuration-demercuration.

Grignard Reaction of Cyclohexanone

The reaction of cyclohexanone with a methyl Grignard reagent, such as methylmagnesium bromide or methylmagnesium chloride, is a classic and efficient method for the synthesis of this compound.[3][4][5][6] This nucleophilic addition reaction involves the attack of the highly nucleophilic carbon of the Grignard reagent on the electrophilic carbonyl carbon of cyclohexanone. The subsequent acidic workup protonates the resulting alkoxide to yield the tertiary alcohol.[6]

Reaction Workflow:

Caption: Workflow for the synthesis of this compound via a Grignard reaction.

Mechanism of Grignard Reaction:

Caption: Mechanism of this compound formation via Grignard reaction.

Acid-Catalyzed Hydration of 1-Methylcyclohexene

The acid-catalyzed hydration of 1-methylcyclohexene is a well-established method that follows Markovnikov's rule to produce this compound.[7][8] The reaction is initiated by the protonation of the alkene's double bond by a hydronium ion (H₃O⁺), which is generated from a strong acid like sulfuric acid (H₂SO₄) in water.[7][9][10] This protonation preferentially occurs at the less substituted carbon of the double bond to form a more stable tertiary carbocation.[7][9][10] A water molecule then acts as a nucleophile, attacking the carbocation. The final step involves the deprotonation of the resulting oxonium ion by another water molecule to yield this compound and regenerate the acid catalyst.[7][9]

Mechanism of Acid-Catalyzed Hydration:

Caption: Mechanism of acid-catalyzed hydration of 1-methylcyclohexene.

Oxymercuration-Demercuration of 1-Methylcyclohexene

Oxymercuration-demercuration is another method for the Markovnikov hydration of an alkene, which advantageously proceeds without carbocation rearrangement.[11] The reaction involves the electrophilic addition of mercuric acetate (Hg(OAc)₂) to 1-methylcyclohexene in the presence of water, forming a cyclic mercurinium ion intermediate.[11][12] Water then attacks the more substituted carbon of this intermediate, followed by demercuration with a reducing agent, typically sodium borohydride (NaBH₄), to yield this compound.[12][13]

Mechanism of Oxymercuration-Demercuration:

Caption: Oxymercuration-demercuration of 1-methylcyclohexene.

Hydroboration-Oxidation of 1-Methylcyclohexene

The hydroboration-oxidation of 1-methylcyclohexene is a two-step process that results in the anti-Markovnikov addition of water across the double bond.[14][15] This reaction is stereospecific, proceeding via a syn-addition.[15] In the first step, borane (BH₃) adds to the double bond, with the boron atom attaching to the less substituted carbon and a hydrogen atom to the more substituted carbon.[16] The intermediate organoborane is then oxidized in the second step, typically using hydrogen peroxide (H₂O₂) and a base like sodium hydroxide (NaOH), to replace the boron atom with a hydroxyl group.[15][16] For 1-methylcyclohexene, this sequence of reactions yields trans-2-methylcyclohexanol as the major product, not this compound.[14][17]

Quantitative Data Summary

The following table summarizes quantitative data for the synthesis of this compound and its precursor, 1-methylcyclohexene.

| Synthesis Method | Starting Material(s) | Reagents/Catalyst | Temperature (°C) | Yield (%) | Purity (%) | Reference(s) |

| Grignard Reaction & Dehydration (for precursor) | Cyclohexanone, Methylmagnesium chloride | p-Toluenesulfonic acid | -10 to 0, then reflux | 92 | Not Specified | [18] |

| Acid-Catalyzed Dehydration (of this compound) | This compound | Concentrated H₂SO₄ | 90 | 84 | >98 | [19] |

| Oxymercuration-Demercuration | 1-Methylcyclohexene | Hg(OAc)₂, H₂O, NaBH₄ | Room Temperature | 70.5–75.4 | Not Specified | [20] |

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

This protocol is adapted from established laboratory procedures for the reaction of a ketone with a Grignard reagent.[18][21]

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Methyl iodide or methyl bromide

-

Cyclohexanone

-

Aqueous ammonium chloride (NH₄Cl) solution (saturated) or dilute HCl

-

Anhydrous sodium sulfate

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of methyl halide in anhydrous ether or THF to the magnesium turnings at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

Reaction with Cyclohexanone: Cool the Grignard reagent solution in an ice bath. Add a solution of cyclohexanone in anhydrous ether or THF dropwise with vigorous stirring. Maintain the temperature below 10°C. After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

-

Workup: Cool the reaction mixture again in an ice bath and slowly add saturated aqueous ammonium chloride solution or dilute HCl to quench the reaction and dissolve the magnesium salts.

-

Extraction and Purification: Separate the organic layer. Extract the aqueous layer with two portions of diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent by rotary evaporation. The crude product can be purified by distillation.

Protocol 2: Synthesis of this compound via Acid-Catalyzed Hydration of 1-Methylcyclohexene

This protocol is based on the acid-catalyzed hydration of alkenes.[7]

Materials:

-

1-Methylcyclohexene

-

50% aqueous sulfuric acid (H₂SO₄)

-

Diethyl ether

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 1-methylcyclohexene and 50% aqueous sulfuric acid. Stir the mixture vigorously at room temperature for 1-2 hours.

-

Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether.

-

Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate. Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain the crude this compound. Further purification can be achieved through distillation.

Protocol 3: Synthesis of this compound via Oxymercuration-Demercuration of 1-Methylcyclohexene

This protocol is adapted from the procedure described by Brown and Geoghegan.[20]

Materials:

-

Mercuric acetate (Hg(OAc)₂)

-

Water

-

Diethyl ether

-

1-Methylcyclohexene

-

6 N Sodium hydroxide (NaOH) solution

-

0.5 M Sodium borohydride (NaBH₄) in 3 N NaOH

Procedure:

-

Oxymercuration: In a three-necked flask, dissolve mercuric acetate in water and then add diethyl ether. While stirring vigorously, add 1-methylcyclohexene and continue stirring for 30 minutes at room temperature.

-

Demercuration: Add 6 N NaOH solution, followed by the dropwise addition of 0.5 M NaBH₄ in 3 N NaOH.

-

Isolation: After the reduction is complete (indicated by the precipitation of mercury metal), separate the ether layer. Wash the ether layer with water and dry over anhydrous potassium carbonate.

-

Purification: Remove the ether by distillation. The resulting residue is this compound, which can be further purified by distillation under reduced pressure.

References

- 1. benchchem.com [benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. homework.study.com [homework.study.com]

- 4. quora.com [quora.com]

- 5. homework.study.com [homework.study.com]

- 6. Which of the following represents an efficient synthesis of 1-methylcyclo.. [askfilo.com]

- 7. brainly.com [brainly.com]

- 8. Illustrated Glossary of Organic Chemistry - Hydration; hygroscopic; deliquescent [chem.ucla.edu]

- 9. brainly.com [brainly.com]

- 10. youtube.com [youtube.com]

- 11. askfilo.com [askfilo.com]

- 12. brainly.in [brainly.in]

- 13. Illustrated Glossary of Organic Chemistry - Oxymercuration-demercuration [chem.ucla.edu]

- 14. homework.study.com [homework.study.com]

- 15. 1Methylcyclohexene is allowed to react with B2H6 The class 12 chemistry CBSE [vedantu.com]

- 16. brainly.com [brainly.com]

- 17. Solved EXPERIMENT 29 A Hydroboration-Oxidation of | Chegg.com [chegg.com]

- 18. benchchem.com [benchchem.com]

- 19. echemi.com [echemi.com]

- 20. Organic Syntheses Procedure [orgsyn.org]

- 21. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Physical Properties of 1-Methylcyclohexanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylcyclohexanol (CAS No: 590-67-0) is a tertiary alcohol that presents as a white solid or a clear, colorless to light yellow liquid at room temperature.[1][2][3] It possesses a mild, camphor-like or woody odor.[3] This compound is a valuable intermediate in organic synthesis and finds applications in the fragrance industry.[4] A thorough understanding of its physical properties is essential for its effective use in research, development, and manufacturing processes. This guide provides a comprehensive overview of the key physical characteristics of this compound, supported by detailed experimental protocols for their determination.

Core Physical Properties

The physical properties of this compound are summarized in the table below, providing a consolidated reference for key quantitative data.

| Property | Value | Units | References |

| Molecular Formula | C₇H₁₄O | - | [1][4] |

| Molecular Weight | 114.19 | g/mol | [1][5] |

| Melting Point | 24 - 26 | °C | [5][6][7][8] |

| Boiling Point | 155 - 168 | °C | [1][5][7][9] |

| 98 - 99 | °C @ 50 mmHg | [6] | |

| Density | 0.919 - 0.925 | g/mL at 25 °C | [5][6][10] |

| Refractive Index (n20/D) | 1.4585 - 1.4610 | - | [5][9][11] |

| Flash Point | 67 - 68 | °C | [1][5][6] |

| Vapor Pressure | 1.011 - 1.13 | mmHg @ 25 °C | [6][9] |

| Solubility in Water | Slightly soluble / 5582 | mg/L @ 25 °C (est.) | [3][6][12] |

| Appearance | White solid or clear colorless to pale yellow liquid | - | [1][2][3] |

Experimental Protocols for Physical Property Determination

The following sections detail generalized experimental methodologies for determining the key physical properties of a compound such as this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure substance, the melting point is a sharp, well-defined temperature, while impurities tend to lower and broaden the melting range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Fisher-Johns)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Ensure the sample of this compound is dry and in a powdered form. If necessary, gently grind the solid using a mortar and pestle.

-

Pack a small amount of the powdered sample into the open end of a capillary tube to a height of about 3 mm.[6]

-

Compact the sample at the bottom of the tube by tapping the sealed end on a hard surface or by dropping it through a long glass tube.[6]

-

Place the capillary tube into the heating block of the melting point apparatus.[6]

-

If the approximate melting point is unknown, perform a rapid heating to get a rough estimate.

-

For an accurate measurement, start heating at a rate that allows the temperature to rise slowly, approximately 1-2°C per minute, as the temperature approaches the expected melting point.[6]

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).[5]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., aluminum block heater or water bath)

-

Clamps and stand

Procedure:

-

Place a few drops of liquid this compound into a small test tube.

-

Invert a capillary tube (sealed end up) and place it inside the test tube containing the liquid.[12]

-

Attach the test tube to a thermometer, ensuring the bottom of the test tube is level with the thermometer bulb.

-

Immerse the assembly in a heating bath (water or oil, depending on the boiling point).

-

Heat the bath gently and observe the capillary tube.[13]

-

A slow stream of bubbles will emerge from the open end of the capillary tube as the liquid's vapor pressure increases.

-

When a continuous and rapid stream of bubbles is observed, note the temperature. This is an approximation of the boiling point.[13]

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops, and the liquid begins to be drawn up into the capillary tube.[13] Record this temperature.

Density Determination

Density is the mass of a substance per unit volume. For a solid like this compound below its melting point, its density can be determined by displacement. Above its melting point, it is treated as a liquid.

Apparatus:

-

Graduated cylinder

-

Electronic balance

-

Beaker

Procedure for Liquid this compound (above 26°C):

-

Weigh a clean, dry graduated cylinder on an electronic balance and record its mass.

-

Carefully add a known volume (e.g., 10 mL) of liquid this compound to the graduated cylinder. Read the volume from the bottom of the meniscus.

-

Weigh the graduated cylinder with the liquid and record the new mass.

-

The mass of the liquid is the difference between the two weighings.

-

Calculate the density using the formula: Density = Mass / Volume.

Procedure for Solid this compound (below 24°C):

-

Weigh a sample of solid this compound and record its mass.[14]

-

Partially fill a graduated cylinder with a liquid in which this compound is insoluble (e.g., water, given its slight solubility for this purpose might introduce minor error) and record the initial volume.[14]

-

Carefully place the solid sample into the graduated cylinder, ensuring it is fully submerged and no liquid splashes out.

-

Record the new volume. The difference between the final and initial volumes is the volume of the solid.[14]

-

Calculate the density using the formula: Density = Mass / Volume.

Refractive Index Measurement

The refractive index is a dimensionless number that describes how fast light travels through a material. It is a characteristic property of a substance and is temperature-dependent.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper or pipette

-

Soft tissue paper and a suitable solvent (e.g., ethanol or acetone) for cleaning

Procedure:

-

Ensure the prisms of the Abbe refractometer are clean and dry.[15]

-

Calibrate the instrument using a standard liquid with a known refractive index, such as distilled water.[9]

-

Place a few drops of liquid this compound onto the surface of the measuring prism.[15]

-

Close the prisms gently to spread the liquid into a thin film.

-

Allow the sample to equilibrate to the desired temperature (typically 20°C) by circulating water from the constant temperature bath through the instrument.

-

Look through the eyepiece and adjust the control to bring the boundary line between the light and dark fields into sharp focus.[9]

-

If necessary, adjust the compensator to eliminate any color fringes from the boundary line.

-

Align the boundary line with the crosshairs in the eyepiece.

-

Read the refractive index value from the scale.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Apparatus:

-

Test tubes

-

Graduated pipettes or cylinders

-

Vortex mixer or stirring rods

-

Spatula

Procedure (Qualitative):

-

Place a small, measured amount (e.g., 25 mg) of this compound into a test tube.[7]

-

Add a small volume (e.g., 0.75 mL) of the solvent (e.g., water) in portions.[7]

-

After each addition, vigorously shake or stir the mixture for a set period (e.g., 60 seconds).[8]

-

Observe whether the solid dissolves completely.

-

Record the substance as soluble, partially soluble, or insoluble based on the visual observation.

Workflow for Physical Characterization

The following diagram illustrates a general workflow for the physical characterization of a chemical compound like this compound.

Caption: A logical workflow for the physical characterization of a chemical compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. westlab.com [westlab.com]

- 4. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. Determination of Melting Point [wiredchemist.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. chem.ws [chem.ws]

- 9. Virtual Labs [mp-amrt.vlabs.ac.in]

- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 11. Experiment: Determining the Boiling Points of Organic Compounds Aim: To .. [askfilo.com]

- 12. youtube.com [youtube.com]

- 13. Video: Boiling Points - Procedure [jove.com]

- 14. wjec.co.uk [wjec.co.uk]

- 15. scribd.com [scribd.com]

Spectroscopic Analysis of 1-Methylcyclohexanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Methylcyclohexanol, a tertiary alcohol with the chemical formula C₇H₁₄O. The document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presenting them in a clear, tabular format for easy reference and comparison. Furthermore, it outlines detailed experimental protocols for acquiring these spectra, offering a practical resource for laboratory work. Visual diagrams generated using Graphviz are included to illustrate the spectroscopic analysis workflow and the fragmentation pathways of the molecule.

Quantitative Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.60 | Singlet (broad) | 1H | -OH |

| 1.40 - 1.65 | Multiplet | 10H | Cyclohexyl protons (-CH₂-) |

| 1.15 | Singlet | 3H | -CH₃ |

Note: The chemical shift of the hydroxyl proton is variable and can be influenced by solvent, concentration, and temperature. In some spectra, this peak may be broad and less distinct[1].

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Carbon Atom |

| ~70.1 | C-OH (quaternary) |

| ~38.0 | -CH₂- (adjacent to C-OH) |

| ~25.5 | -CH₂- |

| ~22.0 | -CH₂- |

| ~29.5 | -CH₃ |

Infrared (IR) Spectroscopy

| Frequency (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3400 (broad) | Strong | O-H stretch (alcohol) |

| 2930 | Strong | C-H stretch (alkane) |

| 2860 | Strong | C-H stretch (alkane) |

| 1450 | Medium | C-H bend (alkane) |

| 1150 | Strong | C-O stretch (tertiary alcohol) |

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrum Data

| m/z | Relative Intensity | Proposed Fragment |

| 114 | Low | [M]⁺ (Molecular Ion) |

| 99 | Moderate | [M - CH₃]⁺ |

| 96 | Moderate | [M - H₂O]⁺ |

| 81 | High | [C₆H₉]⁺ |

| 71 | High | [C₅H₁₁]⁺ |

| 58 | High | [C₃H₆O]⁺ |

| 43 | Base Peak | [C₃H₇]⁺ |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol for ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: 0-12 ppm.

-

Acquisition Time: ~4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-32 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Spectral Width: 0-220 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.

-

-

Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale using the TMS signal at 0 ppm.

Infrared (IR) Spectroscopy

Protocol for Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Sample Preparation: Place a single drop of neat this compound directly onto the ATR crystal (e.g., diamond or germanium).

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Scan: Acquire the spectrum of the sample.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: Average 16-32 scans to improve the signal-to-noise ratio.

-

-

Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Protocol for Electron Ionization (EI) Mass Spectrometry

-

Sample Introduction: Introduce a small amount of this compound into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Instrument: A mass spectrometer equipped with an electron ionization source.

-

Ionization Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Source Temperature: 200-250 °C.

-

-

Mass Analysis:

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Mass Range: Scan from m/z 30 to 200.

-

-

Data Acquisition: Acquire the mass spectrum, ensuring sufficient scans are averaged to obtain a representative spectrum.

Visualization of Spectroscopic Analysis and Fragmentation

The following diagrams illustrate the logical workflow of the spectroscopic analysis and the fragmentation pattern of this compound.

References

An In-depth Technical Guide to the Acid-Catalyzed Dehydration of 1-Methylcyclohexanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acid-catalyzed dehydration of 1-methylcyclohexanol, a classic example of an E1 elimination reaction. This reaction is of significant interest in organic synthesis for the preparation of substituted alkenes, which are valuable intermediates in the production of fine chemicals and pharmaceuticals. This document details the underlying mechanism, experimental protocols, and product distribution of this reaction.

Core Mechanism: An E1 Elimination Pathway

The acid-catalyzed dehydration of this compound proceeds via a three-step E1 (unimolecular elimination) mechanism. This pathway is characteristic of tertiary and secondary alcohols in the presence of a strong, non-nucleophilic acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄).[1][2]

The reaction begins with the protonation of the hydroxyl group of this compound by the acid catalyst. This initial acid-base reaction converts the poor leaving group, a hydroxyl group (-OH), into a good leaving group, a water molecule (-OH₂⁺).[1][2]

The second step is the rate-determining step of the reaction, involving the unimolecular dissociation of the protonated alcohol to form a stable tertiary carbocation and a molecule of water.[2] The formation of this relatively stable carbocation intermediate is a key feature of the E1 mechanism.

Finally, a weak base, typically water or the conjugate base of the acid catalyst (e.g., HSO₄⁻), abstracts a proton from a carbon atom adjacent to the carbocation. This deprotonation step results in the formation of a double bond and regenerates the acid catalyst, allowing it to participate in further reactions.

The deprotonation can occur from two different positions, leading to the formation of two possible alkene products: 1-methylcyclohexene and methylenecyclohexane.

References

The Multifaceted Reactivity of 1-Methylcyclohexanol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylcyclohexanol, a tertiary alcohol, serves as a versatile substrate in organic synthesis, undergoing a variety of transformations that are fundamental to the construction of complex molecular architectures. Its unique structural features—a hydroxyl group attached to a tertiary carbon within a cyclohexane ring—dictate its reactivity, primarily favoring reactions that proceed through a stable tertiary carbocation intermediate. This guide provides an in-depth exploration of the principal reactions of this compound, including dehydration, substitution, and oxidation, with a focus on reaction mechanisms, experimental protocols, and quantitative data to support synthetic planning and execution.

Core Reactions of this compound

The reactivity of this compound is dominated by pathways that leverage the stability of the 1-methylcyclohexyl carbocation. The primary transformations include:

-

Dehydration (E1 Elimination): The acid-catalyzed elimination of water to form alkenes.

-

Substitution (SN1 Nucleophilic Substitution): The replacement of the hydroxyl group with a nucleophile, typically a halide.

-

Oxidation: The conversion of the alcohol to a ketone, though limited by its tertiary nature.

Dehydration of this compound: An E1 Pathway

The acid-catalyzed dehydration of this compound is a classic example of an E1 elimination reaction, proceeding through a three-step mechanism to yield primarily the more substituted and thermodynamically stable alkene, 1-methylcyclohexene, in accordance with Zaitsev's rule.[1][2] A minor product, methylenecyclohexane, may also be formed.[1]

The reaction is initiated by the protonation of the hydroxyl group by a strong acid, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), to form a good leaving group, water.[1][3][4] The subsequent loss of water generates a stable tertiary carbocation.[1][3][4] Finally, a weak base, such as water or the conjugate base of the acid, abstracts a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond.[1][3][4] The formation of the carbocation is the slowest and therefore the rate-determining step of the reaction.[3]

Quantitative Data for Dehydration Reactions

| Reactant | Catalyst | Temperature (°C) | Major Product | Yield (%) | Purity (%) | Reference |

| This compound | H₂SO₄ | 90 | 1-Methylcyclohexene | 84 | >98 | [5] |

| This compound | H₂SO₄ or H₃PO₄ | 80–100 | 1-Methylcyclohexene | 75–90 | - | [5] |

Experimental Protocol: Acid-Catalyzed Dehydration of this compound

Objective: To synthesize 1-methylcyclohexene from this compound via acid-catalyzed dehydration.

Materials:

-

This compound (20 g)

-

Concentrated Sulfuric Acid (5 mL)

-

250 mL Round-bottom flask

-

Stirring apparatus

-

Heating mantle

-

Distillation apparatus

-

Separatory funnel

-

5% Sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Gas chromatograph (for analysis)

Procedure:

-

To a 250 mL round-bottom flask, add 20 g of this compound.

-

While stirring, slowly add 5 mL of concentrated sulfuric acid dropwise. The addition is exothermic.

-

Heat the mixture at 90°C for 3 hours using a heating mantle.

-

After cooling, set up a fractional distillation apparatus and distill the product.[1]

-

Collect the distillate that boils in the range of 90-115°C. The boiling point of 1-methylcyclohexene is approximately 110-111°C.[1]

-

Transfer the collected distillate to a separatory funnel.

-

Wash the organic layer sequentially with 10 mL of water, 10 mL of 5% sodium bicarbonate solution to neutralize any remaining acid, and 10 mL of saturated sodium chloride solution.[6]

-

Dry the organic layer over anhydrous sodium sulfate.

-

Analyze the final product for purity and yield using gas chromatography. A typical yield is 84% with a purity of >98%.[5]

Safety Precautions: Concentrated sulfuric acid is highly corrosive. Always wear appropriate personal protective equipment (PPE), including gloves and safety goggles, and handle it in a fume hood.

Reaction Mechanism: Dehydration of this compound

Caption: E1 dehydration mechanism of this compound.

Substitution Reactions of this compound: An SN1 Pathway

This compound readily undergoes nucleophilic substitution reactions with hydrohalic acids, such as hydrobromic acid (HBr) and hydrochloric acid (HCl), via an SN1 mechanism.[7][8] This pathway is favored due to the ability of this compound to form a stable tertiary carbocation intermediate.

The reaction mechanism is initiated by the protonation of the hydroxyl group, converting it into a good leaving group (water).[8][9] The departure of the water molecule results in the formation of the 1-methylcyclohexyl carbocation.[8][9] Finally, the halide nucleophile (Br⁻ or Cl⁻) attacks the carbocation to form the corresponding 1-halo-1-methylcyclohexane.[8][9]

Quantitative Data for Substitution Reactions

| Reactant | Reagent | Product | Mechanism | Reference |

| This compound | HBr | 1-Bromo-1-methylcyclohexane | SN1 | [7][9][10][11] |

| This compound | HCl | 1-Chloro-1-methylcyclohexane | SN1 | [8][12] |

Experimental Protocol: Synthesis of 1-Bromo-1-methylcyclohexane

Objective: To synthesize 1-bromo-1-methylcyclohexane from this compound via an SN1 reaction.

Materials:

-

This compound

-

Concentrated Hydrobromic Acid (48%)

-

Round-bottom flask with reflux condenser

-

Stirring apparatus

-

Heating mantle

-

Separatory funnel

-

5% Sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous calcium chloride

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a stir bar, place this compound.

-

Slowly add an excess of concentrated hydrobromic acid.

-

Heat the mixture to reflux for 1-2 hours.

-

After cooling, transfer the mixture to a separatory funnel.

-

Separate the lower aqueous layer from the upper organic layer.

-

Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and saturated sodium chloride solution.

-

Dry the organic layer with anhydrous calcium chloride.

-

Purify the crude 1-bromo-1-methylcyclohexane by distillation.

Safety Precautions: Concentrated hydrobromic acid is corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate PPE.

Reaction Mechanism: SN1 Substitution of this compound with HBr

Caption: SN1 substitution mechanism of this compound.

Oxidation of this compound

As a tertiary alcohol, this compound is resistant to oxidation under typical conditions because it lacks a hydrogen atom on the carbon bearing the hydroxyl group.[13] Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid will not oxidize tertiary alcohols.[13][14]

However, milder oxidizing agents such as Pyridinium chlorochromate (PCC) can oxidize this compound to 1-methylcyclohexanone, although the reaction is generally less efficient than the oxidation of primary or secondary alcohols.[14][15]

Quantitative Data for Oxidation Reactions

| Reactant | Reagent | Product | Notes | Reference |

| This compound | PCC | 1-Methylcyclohexanone | Mild oxidation | [15] |

| This compound | CrO₃ | No reaction | Tertiary alcohol resistance | [13] |

Experimental Protocol: Oxidation with PCC

Objective: To synthesize 1-methylcyclohexanone from this compound.

Materials:

-

This compound

-

Pyridinium chlorochromate (PCC)

-

Dichloromethane (anhydrous)

-

Round-bottom flask

-

Stirring apparatus

-

Silica gel

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, suspend PCC in anhydrous dichloromethane.

-

Add a solution of this compound in anhydrous dichloromethane dropwise to the stirred suspension.

-

Stir the mixture at room temperature for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium byproducts.

-

Wash the silica gel pad with additional diethyl ether.

-

Combine the organic filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 1-methylcyclohexanone.

-

Purify the product by distillation or column chromatography.

Safety Precautions: PCC is a toxic and potentially carcinogenic chromium (VI) compound. Handle with extreme care in a fume hood, wearing appropriate PPE. Dichloromethane is a volatile and potentially harmful solvent.

Logical Flow: Oxidation of Alcohols

Caption: Oxidation pathways for different classes of alcohols.

Conclusion

This compound is a valuable model substrate for studying fundamental reaction mechanisms in organic chemistry, particularly those involving carbocation intermediates. Its predictable reactivity in dehydration and substitution reactions makes it a useful starting material for the synthesis of substituted cyclohexanes and cyclohexenes. While its tertiary nature limits its utility in oxidation reactions, understanding these limitations is crucial for synthetic design. The detailed protocols and mechanistic insights provided in this guide are intended to equip researchers, scientists, and drug development professionals with the knowledge necessary to effectively utilize this compound in their synthetic endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. shaalaa.com [shaalaa.com]

- 3. homework.study.com [homework.study.com]

- 4. homework.study.com [homework.study.com]

- 5. echemi.com [echemi.com]

- 6. benchchem.com [benchchem.com]

- 7. homework.study.com [homework.study.com]

- 8. homework.study.com [homework.study.com]

- 9. homework.study.com [homework.study.com]

- 10. brainly.com [brainly.com]

- 11. brainly.com [brainly.com]

- 12. brainly.com [brainly.com]

- 13. homework.study.com [homework.study.com]

- 14. 1 methyl cyclohexanol oxidation result in | Filo [askfilo.com]

- 15. brainly.com [brainly.com]

An In-depth Technical Guide to the Solubility of 1-Methylcyclohexanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 1-methylcyclohexanol in various solvents. This compound, a tertiary alcohol, exhibits a range of solubilities critical to its application in chemical synthesis, fragrance formulation, and as a potential solvent. This document compiles available quantitative and qualitative solubility data, outlines detailed experimental protocols for solubility determination, and presents a logical framework for understanding the factors governing its solubility.

Introduction

This compound (C₇H₁₄O) is a cyclic tertiary alcohol characterized by a hydroxyl group and a methyl group attached to the same carbon atom of a cyclohexane ring. Its molecular structure imparts a moderate polarity, influencing its miscibility with a variety of solvents. A thorough understanding of its solubility is paramount for its effective use in research and industrial applications, including as a reactant, intermediate, and solvent in chemical processes.

Solubility of this compound

The solubility of this compound is governed by the principle of "like dissolves like." The polar hydroxyl group allows for hydrogen bonding with polar solvents, while the nonpolar cyclohexane ring and methyl group contribute to its solubility in nonpolar organic solvents.

Aqueous Solubility

This compound is generally described as having limited or slight solubility in water.[1][2] This is due to the competing effects of the hydrophilic hydroxyl group and the larger hydrophobic hydrocarbon structure. The hydroxyl group can participate in hydrogen bonding with water molecules, but the nonpolar bulk of the molecule disrupts the hydrogen-bonding network of water, making extensive dissolution unfavorable.

Solubility in Organic Solvents

This compound is readily soluble in a wide range of common organic solvents.[1] This includes polar protic solvents like ethanol, polar aprotic solvents like acetone, and nonpolar solvents such as ether.[1] The miscibility in these solvents is attributed to the favorable intermolecular interactions, such as dipole-dipole interactions and London dispersion forces, between the solute and the solvent molecules.

Quantitative Solubility Data

Precise, experimentally determined quantitative solubility data for this compound in a wide array of organic solvents remains limited in publicly accessible literature. The following table summarizes the available quantitative and qualitative data.

| Solvent | Temperature (°C) | Solubility | Data Type | Reference |

| Water | 25 | 5582 mg/L | Estimated | [3] |

| Water | Not Specified | 8.6 g/L | Predicted | [4] |

| Water | 20 | 3-4 g/100 mL* | Experimental (for mixed isomers) | |

| Ethanol | Not Specified | Readily Soluble | Qualitative | [1] |

| Ether | Not Specified | Readily Soluble | Qualitative | [1] |

| Acetone | Not Specified | Readily Soluble | Qualitative | [1] |

Note: This value is for a mixture of methylcyclohexanol isomers.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for this compound in specific solvent systems, established experimental protocols can be employed. The choice of method often depends on the expected solubility range, the nature of the solute and solvent, and the available analytical instrumentation.

General Experimental Workflow

The fundamental principle behind determining the solubility of a compound is to prepare a saturated solution at a specific temperature, separate the undissolved solute, and then quantify the concentration of the solute in the saturated solution.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the solubility of non-volatile solutes like this compound.

Protocol:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume or mass of the desired solvent in a sealed container.

-

Equilibration: Agitate the mixture at a constant, controlled temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The presence of undissolved solute should be visible.

-

Phase Separation: Allow the mixture to settle. Carefully separate the saturated solution from the undissolved solute. This can be achieved by filtration through a syringe filter (ensure the filter material is compatible with the solvent) or by centrifugation followed by careful decantation of the supernatant.

-

Quantification: Accurately weigh a known volume or mass of the clear, saturated solution into a pre-weighed container.

-

Solvent Evaporation: Evaporate the solvent under controlled conditions (e.g., in a fume hood, using a rotary evaporator, or in a drying oven set to a temperature below the boiling point of this compound but sufficient to evaporate the solvent).

-

Final Weighing: Once the solvent is completely removed, weigh the container with the remaining this compound residue.

-

Calculation: The solubility can then be calculated and expressed in various units, such as g/100 g of solvent, g/L of solvent, or molarity.

Spectroscopic Methods

Spectroscopic techniques, such as UV-Vis or IR spectroscopy, can be employed for solubility determination if this compound exhibits a distinct absorbance at a wavelength where the solvent is transparent.

Protocol:

-

Calibration Curve: Prepare a series of standard solutions of this compound in the solvent of interest with known concentrations. Measure the absorbance of each standard at a specific wavelength to construct a calibration curve (absorbance vs. concentration).

-

Saturated Solution Preparation and Separation: Prepare a saturated solution and separate the undissolved solute as described in the gravimetric method.

-

Analysis: Dilute an accurately measured aliquot of the saturated solution with the solvent to bring its concentration within the range of the calibration curve.

-

Measurement: Measure the absorbance of the diluted solution at the same wavelength used for the calibration curve.

-

Calculation: Use the calibration curve to determine the concentration of the diluted solution. Account for the dilution factor to calculate the concentration of the original saturated solution, which represents the solubility.

Logical Relationships in Solubility

The solubility of this compound is a function of several interrelated factors, primarily the nature of the solute and solvent, and the temperature of the system.

Conclusion

This technical guide has synthesized the available information on the solubility of this compound. While qualitative data indicates good solubility in common organic solvents and limited solubility in water, there is a clear need for more extensive, experimentally determined quantitative data across a broader range of solvents and temperatures. The provided experimental protocols offer a robust framework for researchers to determine these values in their own laboratories, enabling more precise control and optimization of processes involving this versatile compound. For professionals in drug development, understanding the solubility characteristics is a critical first step in formulation and delivery system design.

References

The Industrial Versatility of 1-Methylcyclohexanol: A Technical Guide

Abstract

1-Methylcyclohexanol, a tertiary alcohol with the chemical formula C₇H₁₄O, is a versatile chemical intermediate with a growing range of industrial applications. This technical guide provides an in-depth overview of its chemical properties, synthesis methodologies, and its pivotal role in various sectors, including the fragrance, pharmaceutical, and agrochemical industries. Detailed experimental protocols for its synthesis and key reactions are provided, alongside a comprehensive summary of its physicochemical properties. This document aims to be a core resource for professionals engaged in chemical synthesis and material science.

Introduction

This compound is a cyclic alcohol that presents as a colorless to pale yellow liquid or a white solid, depending on the ambient temperature, and possesses a characteristic mild, camphor-like odor.[1] Its unique structural features, including a tertiary hydroxyl group on a cyclohexane ring, make it a valuable precursor in a multitude of organic syntheses. While not naturally abundant, its synthetic accessibility has led to its utilization as a solvent and, more significantly, as a key building block for more complex molecules.[1][2] This guide will explore the synthesis, properties, and major industrial applications of this important chemical compound.

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective application in industrial processes. The following table summarizes its key quantitative data.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₄O | [1][3] |

| Molecular Weight | 114.19 g/mol | |

| CAS Number | 590-67-0 | [1] |

| Appearance | Colorless to light yellow liquid/solid | [1][3] |

| Odor | Mild, camphor-like, weak coconut | [1] |

| Melting Point | 24-26 °C | [4] |

| Boiling Point | 168 °C at 752 mmHg | [4] |

| Density | 0.919 g/mL at 25 °C | |

| Flash Point | 68 °C (154.4 °F) - closed cup | |

| Refractive Index (n20/D) | 1.4585 | [4] |

| Solubility | Slightly soluble in water; soluble in ethanol, ether, acetone, benzene, chloroform | [1][3] |

| Vapor Pressure | 1.011 mmHg at 25°C | [2] |

Synthesis of this compound

The industrial production of this compound is primarily achieved through two main synthetic routes: the Grignard reaction and the hydration of methylcyclohexene.

Grignard Reaction from Cyclohexanone

This is a widely used laboratory and industrial method for preparing this compound.[1] It involves the reaction of cyclohexanone with a methylmagnesium halide (a Grignard reagent), followed by an acidic workup.

Materials:

-

Cyclohexanone (1.0 mol)

-